4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol can be achieved through the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with an amine, followed by reduction. The general steps are as follows:
Condensation Reaction: 2-chloro-3,4-dimethoxybenzaldehyde reacts with an amine (such as aniline) to form an imine intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group[][3].
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of the dimethoxyphenyl group.
4-Chloro-3,5-dimethylphenol: Contains two methyl groups and a chloro group on the phenol ring.
Uniqueness
4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in research applications .
Biological Activity
4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol, with the CAS number 1019489-24-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16ClNO3
- Molecular Weight : 293.74 g/mol
- IUPAC Name : this compound
The structure features a chlorophenol core substituted with a dimethoxyphenyl amino group, which is crucial for its biological activity.
Anticancer Activity
The compound's anticancer potential has been highlighted in several studies. Notably, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. For instance:
- IC50 Values : Compounds with similar substitutions have shown IC50 values as low as 0.64 µM against multiple myeloma cell lines .
- Mechanism of Action : The presence of the chloro and dimethoxy groups may enhance the compound's ability to interact with various cellular targets involved in cancer progression.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated AChE inhibition, which is critical for treating neurodegenerative diseases like Alzheimer's . The introduction of bulky groups adjacent to the phenolic structure can enhance selectivity and potency against AChE.
- Cell Viability Studies : Compounds exhibiting neuroprotective properties have been shown to protect neuronal cells from oxidative stress-induced damage .
Case Studies and Research Findings
Several studies have focused on the biological activities of structurally related compounds:
Study | Compound | Target | IC50 Value |
---|---|---|---|
Various AChE inhibitors | AChE | 0.09 µM | |
Indazole derivatives | Cancer cells | 0.64 µM | |
Pyrazole derivatives | Bacterial pathogens | MIC 0.22–0.25 µg/mL |
These findings underscore the therapeutic potential of compounds related to this compound across multiple biological pathways.
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethoxyanilino)methyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-8,17-18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVPXAAQSIDSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.